molecular formula C9H5F6NO2 B14845028 [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid

[2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid

Cat. No.: B14845028
M. Wt: 273.13 g/mol
InChI Key: SGRHANKTKSREKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid: is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, with an acetic acid moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid typically involves multi-step organic reactions. One common method includes the esterification of nicotinic acid followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as pyridine N-oxides and substituted pyridines .

Scientific Research Applications

Chemistry: In chemistry, [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The presence of trifluoromethyl groups can enhance the bioavailability and metabolic stability of drug candidates .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyestuffs. Its derivatives are important intermediates in the production of pesticides and dyes .

Mechanism of Action

The mechanism of action of [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to target molecules. This can result in the modulation of biological pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Uniqueness: What sets [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid apart is its specific combination of trifluoromethyl groups and acetic acid moiety, which imparts unique chemical and biological properties. This makes it particularly valuable in applications requiring high reactivity and stability .

Properties

Molecular Formula

C9H5F6NO2

Molecular Weight

273.13 g/mol

IUPAC Name

2-[2,6-bis(trifluoromethyl)pyridin-4-yl]acetic acid

InChI

InChI=1S/C9H5F6NO2/c10-8(11,12)5-1-4(3-7(17)18)2-6(16-5)9(13,14)15/h1-2H,3H2,(H,17,18)

InChI Key

SGRHANKTKSREKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)CC(=O)O

Origin of Product

United States

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